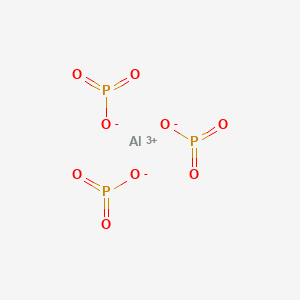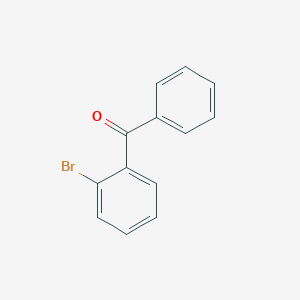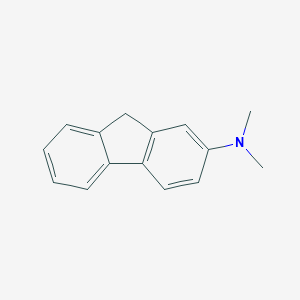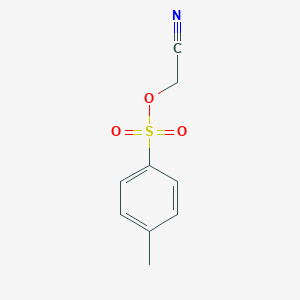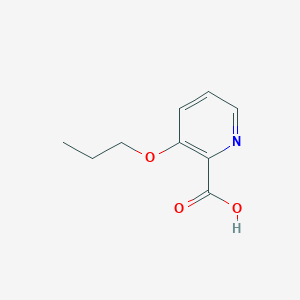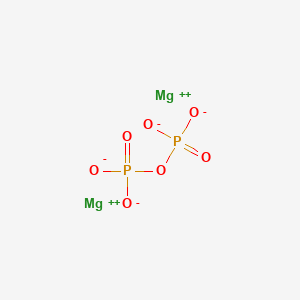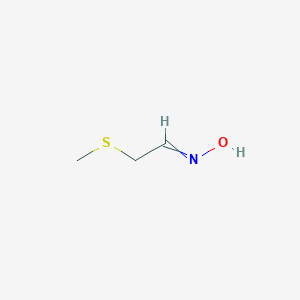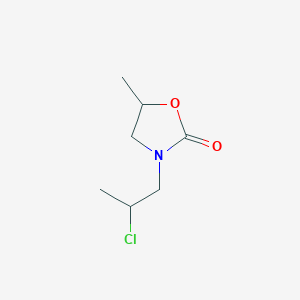
3-(2-Chloropropyl)-5-methyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloropropyl)-5-methyl-1,3-oxazolidin-2-one, commonly known as clopidol, is a chemical compound that belongs to the class of oxazolidinones. This compound has been widely used in the poultry industry to prevent and treat coccidiosis, a parasitic disease that affects the intestinal tract of chickens and other poultry birds. Clopidol has also been studied for its potential applications in other areas of scientific research.
Mecanismo De Acción
Clopidol exerts its pharmacological effects by inhibiting the activity of the mitochondrial respiratory chain complex II. This leads to the accumulation of reactive oxygen species (ROS) in the cancer cells, which in turn triggers the apoptotic pathway. Clopidol has also been shown to inhibit the activity of the protein kinase CK2, which plays a key role in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
Clopidol has been shown to induce a range of biochemical and physiological effects in cells. These include the activation of caspases, the downregulation of anti-apoptotic proteins, and the upregulation of pro-apoptotic proteins. Clopidol has also been shown to induce the generation of ROS and the disruption of mitochondrial membrane potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clopidol has several advantages for use in lab experiments. It is a potent and selective inhibitor of the mitochondrial respiratory chain complex II, making it a valuable tool for studying mitochondrial function. Clopidol is also relatively easy to synthesize and has a low cost of production. However, clopidol has some limitations as well. It has a short half-life and is rapidly metabolized in vivo, which may limit its efficacy in certain applications.
Direcciones Futuras
There are several potential future directions for the study of clopidol. One area of interest is the development of novel analogs of clopidol with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of clopidol in more detail, with a focus on identifying the key signaling pathways involved. Finally, the potential applications of clopidol in other areas of research, such as neurodegenerative diseases and metabolic disorders, could be explored.
Métodos De Síntesis
Clopidol can be synthesized through a multistep reaction process starting from 3-amino-5-methylisoxazole. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is followed by the N-alkylation of the protected amine with 2-chloropropanol. The Boc group is then removed to give the desired product, 3-(2-Chloropropyl)-5-methyl-1,3-oxazolidin-2-one.
Aplicaciones Científicas De Investigación
Clopidol has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of anticancer therapy. Studies have shown that clopidol exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Clopidol has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting multiple signaling pathways.
Propiedades
Número CAS |
13723-02-9 |
|---|---|
Nombre del producto |
3-(2-Chloropropyl)-5-methyl-1,3-oxazolidin-2-one |
Fórmula molecular |
C7H12ClNO2 |
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
3-(2-chloropropyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12ClNO2/c1-5(8)3-9-4-6(2)11-7(9)10/h5-6H,3-4H2,1-2H3 |
Clave InChI |
GECOICFABAOMLW-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=O)O1)CC(C)Cl |
SMILES canónico |
CC1CN(C(=O)O1)CC(C)Cl |
Otros números CAS |
13723-02-9 |
Sinónimos |
3-(2-chloropropyl)-5-methyl-oxazolidin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methyl-12H-benzo[c]phenarsazinine](/img/structure/B80441.png)
![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)
![6-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B80443.png)
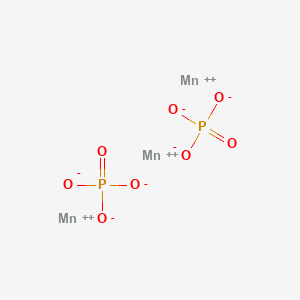
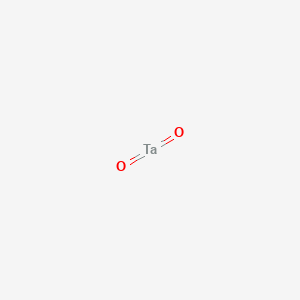
![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)
